
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid” is a complex organic compound. The cyclobutylmethyl part refers to a cyclobutyl ring, which is a ring of four carbon atoms, with a methyl (-CH3) group attached . The 1H-pyrazole part refers to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 4-carboxylic acid part indicates a carboxylic acid group (-COOH) attached to the fourth carbon of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a cyclobutyl ring attached to a pyrazole ring via a carbon-carbon bond, with a methyl group attached to the same carbon as the cyclobutyl ring, and a carboxylic acid group attached to the fourth carbon of the pyrazole ring .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. As an organic compound containing a carboxylic acid group, it could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation . The pyrazole ring might also participate in various reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, are pivotal in organic chemistry due to their wide range of biological activities. These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis and the biological applications have been extensively reviewed, indicating their significance as scaffold structures in medicinal chemistry. The versatility in synthetic applicability and the broad spectrum of biological activity make these compounds valuable for further scientific exploration and potential therapeutic applications (Cetin, 2020).
Chemical Synthesis and Heterocyclic Applications
The chemistry of pyrazoline derivatives, including 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, is essential for creating a wide array of heterocyclic compounds. These compounds serve as building blocks for synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing their versatile reactivity and application in heterocyclic and dyes synthesis. This diversity in application underlines the importance of such derivatives in the synthesis of various classes of heterocyclic compounds and dyes, suggesting their potential for innovative transformations in the near future (Gomaa & Ali, 2020).
Biological Activities and Synthetic Approaches
The pyrazole ring system, part of 1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid, is central to many biologically active compounds. This system is extensively used as synthons in organic synthesis due to its wide spread biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The success of pyrazole COX-2 inhibitors has further highlighted the importance of these heterocycles in medicinal chemistry, showcasing the variety of synthetic approaches to obtain these heterocycles and their significant bioactive potential (Dar & Shamsuzzaman, 2015).
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYYZQPKZYCDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



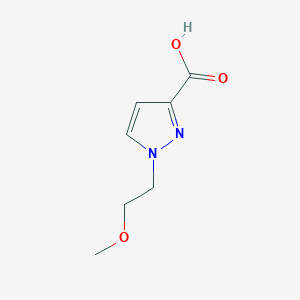


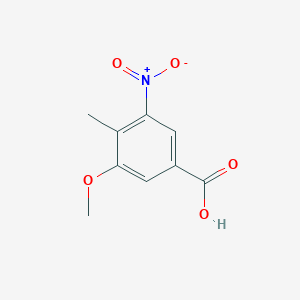
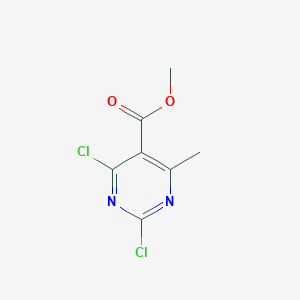


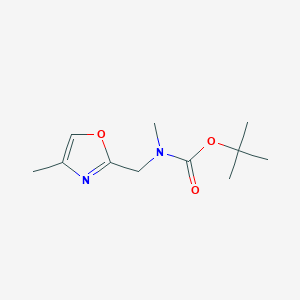

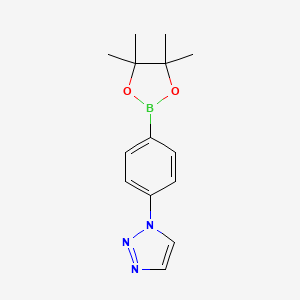


![4-[2-(2-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426513.png)
![2-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426515.png)